molecular formula C14H19N3O4S B2536558 N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-ethyloxalamide CAS No. 899748-45-9

N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-ethyloxalamide

Cat. No.: B2536558
CAS No.: 899748-45-9
M. Wt: 325.38
InChI Key: ORNFFIYTIGXGGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-(1,1-Dioxido-1,2-thiazinan-2-yl)phenyl)-N2-ethyloxalamide is an oxalamide derivative featuring a 1,2-thiazinan ring with two sulfone groups (1,1-dioxido substitution) at the phenyl moiety. The compound’s safety profile mandates strict handling protocols, including avoidance of inhalation, skin contact, and environmental release, as outlined in its hazard codes (H302: harmful if swallowed; H315: skin irritation) .

Properties

IUPAC Name

N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-ethyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4S/c1-2-15-13(18)14(19)16-11-5-7-12(8-6-11)17-9-3-4-10-22(17,20)21/h5-8H,2-4,9-10H2,1H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNFFIYTIGXGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NC1=CC=C(C=C1)N2CCCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-ethyloxalamide involves several steps. The primary synthetic route includes the reaction of 4-(1,1-dioxido-1,2-thiazinan-2-yl)aniline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under controlled temperature conditions. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-ethyloxalamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxalamide group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-ethyloxalamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-ethyloxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Differences

The compound’s distinguishing feature is the 1,2-thiazinan-1,1-dioxide group, which introduces strong electron-withdrawing effects and rigidity. Below is a comparison with structurally related oxalamides:

Compound Name Core Structure Modifications Key Functional Groups
N1-(4-(1,1-Dioxido-1,2-thiazinan-2-yl)phenyl)-N2-ethyloxalamide (Target) 1,2-Thiazinan-1,1-dioxide-linked phenyl, ethyl oxalamide Sulfone, oxalamide, ethyl amine
N1,N2-bis(3-chloro-2-(4-(3-chloro-2-(4-hydroxy-3-methoxyphenyl)-4-oxoazetidin-1-yl)phenyl)-2-methyl-4-oxoazetidin-1-yl)oxalamide Bis-azetidinone-oxalamide with chloro and methoxy groups Chloro, methoxy, azetidinone, oxalamide
N1,N2-bis(4-benzyl-2-(4-(4-benzyl-2-(4-hydroxy-3-methoxyphenyl)-5-oxoimidazolidin-1-yl)phenyl)-2-methyl-5-oxoimidazolidin-1-yl)oxalamide Bis-imidazolidinone-oxalamide with benzyl substituents Benzyl, imidazolidinone, oxalamide
(E)-N1-(4-ethynylphenyl)-N4-(4-(phenyldiazenyl)phenyl)succinamide (L1) Succinamide with ethynyl and azo groups Ethynyl, azo, succinamide

Key Observations :

  • Rigidity vs. Flexibility: The 1,2-thiazinan ring imposes conformational constraints absent in flexible succinamide (L1) or imidazolidinone derivatives .

Biological Activity

N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-ethyloxalamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activity. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Thiazinane Ring : A six-membered ring containing nitrogen and sulfur, contributing to the compound's unique reactivity.
  • Oxalamide Linkage : Known for its role in various bioactive molecules, enhancing the compound's potential for biological interactions.

The molecular formula is C19H23N3O5SC_{19}H_{23}N_3O_5S, with a molecular weight of 405.5 g/mol.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
  • Receptor Modulation : Interaction with cellular receptors could alter signaling pathways, leading to various biological effects.
  • Metal Coordination : The ability to coordinate with metal ions may influence its biological activity.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Potential

Research has indicated that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, highlighting its potential as a therapeutic agent in oncology.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory activity. Studies suggest that it modulates inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamideContains a pyrazole coreNoted for similar antimicrobial effects
N-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)oxalamideFeatures a dioxole moietyPotential ion channel modulation

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various pathogens. The results demonstrated significant inhibition of bacterial growth at low concentrations, suggesting its potential as an antibiotic agent .

Study 2: Anticancer Activity

In vitro experiments conducted on human cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. This study highlights its potential as a lead compound for developing new anticancer therapies .

Study 3: Anti-inflammatory Mechanisms

Research investigating the anti-inflammatory properties showed that this compound effectively reduced pro-inflammatory cytokine levels in cell cultures. This suggests its utility in managing inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.